molecular formula C8H6O3S B8344250 7-Thiabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride

7-Thiabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride

Cat. No. B8344250
M. Wt: 182.20 g/mol
InChI Key: ZGSSIOKYUYILHI-UHFFFAOYSA-N
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Patent
US06291131B1

Procedure details

In tetrahydrofuran solvent (500 g), thiophene (1 mole) and maleic anhydride (1 mole) are dissolved, and the solution is introduced into a 2-liter flask. After stirring at 700° C. for 24 hours, the solvent is removed by using a rotary evaporator. The residue is distilled in vacuo to obtain pure 7-thiabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride of the following Chemical Formula 201 (yield: 90%).
Quantity
1 mol
Type
reactant
Reaction Step One
Quantity
1 mol
Type
reactant
Reaction Step One
Quantity
500 g
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[S:1]1[CH:5]=[CH:4][CH:3]=[CH:2]1.[C:6]1(=[O:12])[O:11][C:9](=[O:10])[CH:8]=[CH:7]1>O1CCCC1>[CH:2]12[S:1][CH:5]([CH:4]=[CH:3]1)[CH:7]1[C:6]([O:11][C:9](=[O:10])[CH:8]21)=[O:12]

Inputs

Step One
Name
Quantity
1 mol
Type
reactant
Smiles
S1C=CC=C1
Name
Quantity
1 mol
Type
reactant
Smiles
C1(\C=C/C(=O)O1)=O
Name
Quantity
500 g
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
700 °C
Stirring
Type
CUSTOM
Details
After stirring at 700° C. for 24 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
the solution is introduced into a 2-liter flask
CUSTOM
Type
CUSTOM
Details
the solvent is removed
CUSTOM
Type
CUSTOM
Details
a rotary evaporator
DISTILLATION
Type
DISTILLATION
Details
The residue is distilled in vacuo

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
C12C3C(C(C=C1)S2)C(=O)OC3=O
Name
Type
product
Smiles
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 90%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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